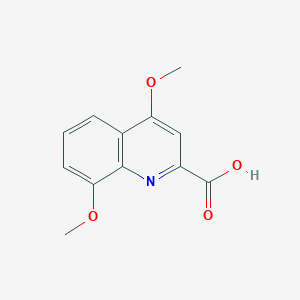

4,8-Dimethoxyquinoline-2-carboxylic acid

描述

General Context of Quinoline (B57606) Scaffolds in Synthetic and Biological Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the fields of synthetic and medicinal chemistry. rsc.orgnih.govfrontiersin.org This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but also forms the core of numerous synthetic compounds with significant pharmacological applications. rsc.org Historically, quinoline was first isolated from coal tar in 1834, and since then, its derivatives have become indispensable in drug discovery and development. rsc.org

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate the biological and physical properties of the resulting molecules. frontiersin.org This adaptability has led to the development of a wide array of drugs with diverse therapeutic uses, including antimalarial agents like quinine (B1679958) and chloroquine, antibacterial compounds such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.orgnih.gov The broad spectrum of biological activities associated with quinoline derivatives—spanning antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties—cements its status as a "privileged scaffold" in pharmaceutical research. nih.govnih.govbohrium.com The development of various synthetic methodologies, from classical name reactions to modern catalytic systems, further enhances the accessibility and diversity of functionalized quinoline derivatives for scientific investigation. frontiersin.org

Significance of Quinoline-2-carboxylic Acid Moiety in Advanced Chemical Studies

Within the broader family of quinoline compounds, the quinoline-2-carboxylic acid moiety is of particular importance in advanced chemical and pharmaceutical studies. This structural feature, where a carboxylic acid group is attached to the C2 position of the quinoline ring, provides a key site for chemical modification and interaction with biological targets. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters and amides, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Derivatives of quinoline-2-carboxylic acid have been investigated for a wide range of biological activities. For instance, various amides and esters of this moiety have been studied for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.netnih.govajchem-a.com The planarity of the quinoline ring system, combined with the hydrogen-bonding capability of the carboxylic acid group, often facilitates interactions with enzyme active sites or receptors. nih.gov This has made quinoline-2-carboxylic acid and its analogues attractive starting points for the design of enzyme inhibitors and other targeted therapeutic agents. nih.govnih.govmdpi.com

Academic Scope and Research Focus on 4,8-Dimethoxyquinoline-2-carboxylic Acid

The specific compound, this compound, has emerged as a valuable building block in modern chemical research, particularly in the synthesis of complex molecules for pharmaceutical applications. Its primary role in academic and industrial research is as a key intermediate.

Physicochemical Properties:

| Property | Value |

| CAS Number | 28027-15-8 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Melting Point | 215–217°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol. |

This data is compiled from chemical supplier information. vulcanchem.com

Synthesis: A plausible synthetic route for this compound, adapted from patent literature, begins with 3,4-Dimethoxyacetophenone. The process involves a multi-step sequence:

Nitration: 3,4-Dimethoxyacetophenone is nitrated to form 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The resulting compound reacts with N,N-dimethylformamide dimethyl acetal.

Reductive Cyclization: The intermediate undergoes catalytic hydrogenation to close the ring, forming a hydroxyquinoline derivative.

Chlorination and Carboxylation: Subsequent chlorination and oxidation steps yield the final this compound. vulcanchem.com

Research Applications: The principal academic and research application of this compound is its use as an intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is an enzyme that plays a critical role in fatty acid metabolism, and its inhibition is a therapeutic strategy for a range of conditions, including metabolic diseases, cancers, and viral infections. This compound is listed as a commercially available starting material in patents for the development of these novel ACC inhibitors.

Beyond this major application, preliminary studies have explored other potential uses for derivatives of this compound. Amide derivatives have shown moderate in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli. vulcanchem.com Furthermore, its structure, containing nitrogen and oxygen donor atoms, makes it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). vulcanchem.com

Structure

3D Structure

属性

IUPAC Name |

4,8-dimethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFZNQWLNDDXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275020 | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-15-8 | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,8 Dimethoxyquinoline 2 Carboxylic Acid and Its Analogs

Strategic Approaches to Quinoline-2-carboxylic Acid Core Synthesis

The formation of the fundamental quinoline-2-carboxylic acid structure is achieved through several strategic condensation and cyclization reactions. These methods have been established for over a century and remain central to quinoline (B57606) chemistry. mdpi.com

Condensation reactions are a cornerstone of quinoline synthesis, typically involving the reaction of an aniline (B41778) derivative with a carbonyl compound. Key examples include the Doebner, Pfitzinger, and Friedländer syntheses.

The Doebner Reaction synthesizes quinoline-4-carboxylic acids from a three-component reaction of a substituted aniline, an aldehyde, and pyruvic acid. cbijournal.comwikipedia.org The reaction mechanism is thought to involve an initial aldol (B89426) condensation or the formation of a Schiff base, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org This method is particularly valuable for producing 4-carboxyquinolines and can be performed under catalyst-free conditions, often resulting in high yields of pure product that precipitates directly from the reaction mixture. cbijournal.combohrium.com

The Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with an enolizable ketone or aldehyde, followed by an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.orgjocpr.com This method is a versatile one-pot synthesis for accessing a wide range of quinoline-4-carboxylic acid derivatives. jocpr.comijsr.net

The Friedländer Synthesis is a more general method for producing various substituted quinolines, not limited to carboxylic acid derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganicreactions.org The reaction, which can be catalyzed by acids or bases, proceeds via a condensation followed by a cyclodehydration step. organicreactions.orgresearchgate.net While highly effective, a primary limitation of the classic Friedländer synthesis is the limited commercial availability of the required 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net

| Reaction | Reactants | Product | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction; good for 4-carboxy derivatives. cbijournal.comwikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Uses readily available isatins; versatile for substitution patterns. wikipedia.orgresearchgate.net |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinoline | General and straightforward; limited by precursor availability. wikipedia.orgresearchgate.net |

The critical step in quinoline synthesis is the formation of the new pyridine (B92270) ring fused to the benzene (B151609) core. This is achieved through various cyclization protocols, which are often the final steps of the condensation reactions mentioned above.

In reactions like the Friedländer and Pfitzinger syntheses, the key cyclization is an intramolecular condensation. wikipedia.orgwikipedia.org For the Pfitzinger reaction, after the initial condensation between the isatin-derived keto-acid and a carbonyl compound, the enamine intermediate cyclizes onto one of the carbonyl groups, followed by dehydration to aromatize the ring. wikipedia.org Similarly, the Friedländer synthesis concludes with a cyclodehydration step where the newly formed imine or enamine attacks a carbonyl group to close the ring. organicreactions.orgresearchgate.net

Alternative cyclization strategies involve building the ring from precursors where the side chain is already attached. For example, domino reactions can be employed where an initial reaction creates an intermediate that is perfectly primed for spontaneous cyclization to the quinoline core.

Specific Synthetic Routes for Methoxylated Quinoline-2-carboxylic Acids

To synthesize a specifically substituted compound like 4,8-dimethoxyquinoline-2-carboxylic acid, the general strategies must be applied using appropriately substituted precursors. The placement of the methoxy (B1213986) groups on the final product is determined by their position on the aniline or benzaldehyde (B42025) starting material.

A powerful strategy to overcome the limited availability of 2-aminoaryl aldehydes for the Friedländer synthesis is to use 2-nitroaryl aldehydes as precursors. researchgate.net These nitro compounds can be reduced in situ to the corresponding amine, which then immediately undergoes condensation and cyclization. This domino nitro reduction-Friedländer heterocyclization allows for the synthesis of quinolines from a wider range of starting materials. researchgate.net

For the synthesis of dimethoxylated quinolines, a nitroveratraldehyde (a dimethoxy-nitrobenzaldehyde) would be a suitable starting material. For instance, reacting a nitroveratraldehyde with an active methylene (B1212753) compound (like pyruvic acid or its esters) in the presence of a reducing agent (such as iron in acetic acid) would generate the 2-amino intermediate, which would then cyclize to form the dimethoxyquinoline backbone. researchgate.net Another advanced approach involves the cyclocondensation of o-nitrophenylacetonitrile derivatives, where an intramolecular nucleophilic attack on the nitro group leads to the formation of the quinoline ring. researchgate.net

Specific synthetic routes for complex intermediates such as 4,6-dihydroxy-5,8-dimethoxy-quinoline-2-carboxylic acid are not extensively detailed in general literature. The synthesis of such a highly substituted quinoline would necessitate the use of correspondingly complex and potentially difficult-to-prepare starting materials. A plausible approach would involve a Pfitzinger-type reaction using a highly substituted isatin or a Doebner-type reaction with a multi-substituted aniline. The final hydroxylation or demethylation steps can also be critical; for instance, demethylation of methoxy groups to yield hydroxyl groups is a known technique in the synthesis of related heterocyclic compounds, often using reagents like boron tribromide (BBr₃). urfu.ru

Advanced Synthetic Techniques and Catalyst Systems

Modern organic synthesis has introduced advanced techniques and catalyst systems to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis. Transition-metal catalysis, in particular, has enabled novel synthetic pathways. mdpi.comnih.gov

The direct functionalization of quinoline's C-H bonds is a highly attractive and atom-economical strategy. nih.govnih.gov Various transition metals, including rhodium, palladium, copper, and cobalt, have been employed to catalyze the regioselective C-H activation of the quinoline core, allowing for the introduction of alkyl, aryl, and other functional groups. mdpi.comnih.gov For example, rhodium-catalyzed ortho-C-H bond activation of aromatic amines can be used in cascade reactions to construct the quinoline ring. mdpi.com Similarly, copper-catalyzed systems have been developed for the C2 alkylation of quinoline N-oxides. nih.gov

In addition to C-H activation, new catalyst systems have been developed to enhance classic reactions. Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a mild, one-pot route to quinolines. mdpi.com Improvements to traditional methods also include the use of microwave irradiation and ionic liquids to increase reaction rates and yields, offering greener alternatives to conventional heating and volatile organic solvents. mdpi.com Photocatalysis represents another modern approach, using visible light to mediate oxidative dehydrogenation and cyclization reactions under environmentally friendly conditions. organic-chemistry.org

| Technique | Catalyst/Reagent | Application | Advantage |

| C-H Activation | Rhodium, Palladium, Copper | Direct functionalization of quinoline ring | High atom economy, avoids pre-functionalized substrates. mdpi.comnih.gov |

| Domino Reaction | Fe/AcOH (for nitro reduction) | In-situ generation of amine for Friedländer synthesis | Expands substrate scope, one-pot efficiency. researchgate.net |

| Cobalt Catalysis | Ligand-free Cobalt complexes | Cyclization of 2-aminoaryl alcohols with ketones | Mild conditions, high efficiency. mdpi.com |

| Microwave Irradiation | N/A (Energy Source) | Acceleration of Friedländer and other syntheses | Reduced reaction times, improved yields. mdpi.com |

Doebner Reaction and its Variants for Substituted Quinoline Carboxylic Acids

The Doebner reaction, a cornerstone in quinoline synthesis, traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgnih.gov However, variations of this reaction can be adapted to produce quinoline-2-carboxylic acids. For the synthesis of this compound, the conceptual Doebner-type reaction would involve the condensation of 2,5-dimethoxyaniline (B66101) with glyoxylic acid.

In this proposed pathway, 2,5-dimethoxyaniline would react with glyoxylic acid, which provides the C2-carboxyl group and the adjacent carbon atom of the quinoline ring. The reaction is typically acid-catalyzed and proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to the aromatic quinoline system.

While the classic Doebner reaction is a three-component reaction, modifications using a two-component approach with a pre-formed enamine or imine are also possible. The regioselectivity of the cyclization is a critical factor, and in the case of 2,5-dimethoxyaniline, the cyclization is directed to the ortho position of the amino group, leading to the desired 4,8-disubstituted quinoline.

Table 1: Key Features of the Doebner Reaction for Quinoline Carboxylic Acid Synthesis

| Feature | Description |

| Reactants | Aniline (or substituted aniline), Aldehyde/Keto-acid |

| Product | Substituted quinoline carboxylic acid |

| Catalyst | Typically Brønsted or Lewis acids |

| Key Intermediates | Imine, Dihydroquinoline |

Multi-Component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinoline derivatives in a single step. cbijournal.com These reactions combine three or more starting materials in a one-pot procedure, minimizing waste and simplifying purification processes.

For the synthesis of this compound, a plausible MCR strategy would involve the reaction of 2,5-dimethoxyaniline, an α-keto-acid (such as glyoxylic acid), and a third component that could facilitate the reaction or be incorporated into the final structure, although for the target molecule a two-component reaction is more direct. The principles of MCRs, however, are relevant for the synthesis of more complex analogs.

The advantages of MCRs in this context include operational simplicity, high convergence, and the ability to generate a library of substituted quinolines by varying the starting materials.

Role of Catalysts in Reaction Optimization (e.g., Phase-Transfer Catalysis)

Catalysis plays a pivotal role in optimizing the synthesis of quinoline carboxylic acids, influencing reaction rates, yields, and selectivity. Both Brønsted and Lewis acids are commonly employed to catalyze the condensation and cyclization steps in reactions like the Doebner synthesis. wikipedia.org

Phase-transfer catalysis (PTC) is a valuable technique, particularly when dealing with reactants that are soluble in different phases. researchgate.net In the synthesis of quinoline-2-carboxylic acids, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of a reactant like a salt of glyoxylic acid and an organic solution of the aniline derivative. This methodology can enhance reaction rates and yields by enabling efficient contact between the reactants at the phase interface. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts used in such applications.

Table 2: Common Catalysts in Quinoline Carboxylic Acid Synthesis

| Catalyst Type | Examples | Role in Reaction |

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Protonation of carbonyl groups, activation for nucleophilic attack |

| Lewis Acids | Zinc chloride, Iron(III) chloride | Coordination to carbonyl oxygen, enhancing electrophilicity |

| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Facilitates transport of ionic reactants across phase boundaries |

Green Chemistry Considerations in Quinoline Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.com This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. For the synthesis of quinoline-2-carboxylic acids, microwave-assisted Doebner-type reactions can be particularly effective.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Description | Benefits |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Reduced reaction times, increased yields, cleaner reactions. |

| Green Solvents | Utilization of water, ethanol, or ionic liquids. | Reduced environmental impact and toxicity. |

| Catalyst-Free Conditions | Reactions conducted without a catalyst, often under thermal or microwave conditions. cbijournal.com | Avoids catalyst toxicity and separation issues. |

| Solid-Supported Catalysts | Catalysts immobilized on a solid support. | Easy separation and recyclability of the catalyst. |

Synthesis of Key Intermediates for this compound Derivatization

The derivatization of this compound often requires the preparation of key intermediates that can be further functionalized. These intermediates are typically synthesized from the parent carboxylic acid or from precursors in the main synthetic route.

One important class of intermediates is the corresponding acyl chlorides, such as 4,8-dimethoxyquinoline-2-carbonyl chloride . This compound can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive species that can readily undergo nucleophilic substitution with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to produce a wide range of esters, amides, and ketones, respectively.

Another key intermediate is the corresponding aldehyde, 2-formyl-4,8-dimethoxyquinoline . This can be synthesized by the controlled reduction of the carboxylic acid or its ester derivative, or alternatively, by the oxidation of the corresponding 2-methylquinoline. researchgate.net The 2-formyl derivative is a versatile building block for the synthesis of various derivatives through reactions such as Wittig olefination, aldol condensation, and reductive amination.

The synthesis of the primary amine precursor, 2,5-dimethoxyaniline , is also a critical step. A common and efficient method for its preparation is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. guidechem.com This reduction is typically carried out using a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere. guidechem.com

Table 4: Key Intermediates and Their Synthetic Utility

| Intermediate | Synthetic Precursor | Key Reactions for Derivatization |

| 4,8-Dimethoxyquinoline-2-carbonyl chloride | This compound | Esterification, Amidation, Friedel-Crafts acylation |

| 2-Formyl-4,8-dimethoxyquinoline | This compound (or ester) | Wittig reaction, Aldol condensation, Reductive amination |

| 2,5-Dimethoxyaniline | 2,5-Dimethoxynitrobenzene | Doebner reaction, Combes reaction, Pfitzinger reaction |

Chemical Reactivity and Derivatization of 4,8 Dimethoxyquinoline 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is the most prominent functional group for derivatization. Its reactivity is characteristic of aromatic carboxylic acids, allowing for esterification, amidation, and decarboxylation.

Esterification Reactions and Derivatives (e.g., Aryl Esters, Phenyl Quinoline-2-carboxylates)

The carboxylic acid moiety of 4,8-Dimethoxyquinoline-2-carboxylic acid can be readily converted into a variety of ester derivatives. These reactions typically follow standard esterification protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. iucr.orgmasterorganicchemistry.com This equilibrium-driven process often requires using a large excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternatively, esterification can be achieved via a two-step process that proceeds under milder conditions. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This intermediate is then reacted with the desired alcohol or phenol (B47542) to yield the corresponding ester. researchgate.net This method is particularly useful for the synthesis of aryl esters, such as phenyl quinoline-2-carboxylates. researchgate.net Other modern methods for esterification that avoid harsh acidic conditions include using coupling reagents or reacting the carboxylate salt with an alkyl halide. nih.govresearchgate.net

Table 1: Representative Esterification Reactions

| Ester Derivative | Alcohol/Phenol Reagent | Typical Reaction Conditions | Reference Method |

|---|---|---|---|

| Methyl 4,8-dimethoxyquinoline-2-carboxylate | Methanol | Reflux with concentrated H₂SO₄ | Fischer Esterification iucr.org |

| Ethyl 4,8-dimethoxyquinoline-2-carboxylate | Ethanol | Dried Dowex H⁺ resin, NaI | Heterogeneous Catalysis nih.gov |

| Phenyl 4,8-dimethoxyquinoline-2-carboxylate | Phenol | 1. SOCl₂; 2. Phenol, pyridine (B92270) | Acyl Chloride Method researchgate.net |

| Benzyl 4,8-dimethoxyquinoline-2-carboxylate | Benzyl bromide | Tetrabutylammonium fluoride (B91410) (TBAF) | Alkylation of Carboxylate nih.gov |

Amidation and Hydrazide Formation

The carboxylic acid group can be transformed into amides and related derivatives through reaction with amines. Similar to esterification, this can be accomplished by first converting the carboxylic acid to its acyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net This is a widely used method for forming the amide bond. researchgate.net

Direct amidation, which avoids the need for an acyl chloride intermediate, is also possible using various coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.gov Boron-based reagents have also been shown to be effective catalysts for direct amide formation. nih.gov

Hydrazides are another important class of derivatives, which are typically synthesized by reacting an ester form of the carboxylic acid (e.g., the ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. researchgate.net These hydrazide derivatives serve as valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative | Reagents | General Method | Reference Method |

|---|---|---|---|

| N-Aryl Amide | 1. SOCl₂; 2. Arylamine | Acyl Chloride Pathway | researchgate.netnih.gov |

| N-Alkyl Amide | Alkylamine, EDC, HOBt, DIPEA | Direct Coupling | nih.gov |

| Hydrazide | Ethyl ester derivative, Hydrazine hydrate | Hydrazinolysis of Ester | researchgate.net |

Decarboxylation Pathways

The removal of the carboxylic acid group from the quinoline (B57606) ring at the C-2 position is a feasible transformation, though it often requires specific conditions. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. For pyridinecarboxylic acids, the mechanism of decarboxylation is believed to proceed through a zwitterionic intermediate, where the ring nitrogen is protonated. cdnsciencepub.com This places a positive charge on the nitrogen, which helps to stabilize the negative charge that develops at the C-2 position upon loss of carbon dioxide. cdnsciencepub.comyoutube.com

Thermal decarboxylation can be achieved by heating the compound, sometimes in a high-boiling solvent like quinoline itself. researchgate.net The reaction is often facilitated by the presence of a metal catalyst, most notably copper salts. acs.org This "copper-quinoline" method is a classic procedure for the decarboxylation of aromatic carboxylic acids. acs.org Pyrolysis with calcium oxide has also been reported as a method to effect decarboxylation of quinoline carboxylic acids. pharmaguideline.com

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and exhibits basic properties, analogous to pyridine. researchgate.netum.edu.my This site is susceptible to reactions with electrophiles.

Protonation: As a base, the quinoline nitrogen readily reacts with inorganic and organic acids to form crystalline salts. um.edu.my

Alkylation: The nitrogen can be alkylated by reagents such as alkyl halides to form quaternary ammonium (B1175870) salts. pharmaguideline.comum.edu.my This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the ring system.

N-Oxidation: Reaction with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding quinoline N-oxide. researchgate.net This transformation modifies the reactivity of the quinoline ring, particularly towards electrophilic and nucleophilic substitution.

The nitrogen atom also exerts a strong electronic influence on the quinoline ring. It is an electron-withdrawing group, which deactivates the ring system, particularly the pyridine ring, towards electrophilic aromatic substitution. researchgate.netnumberanalytics.com Conversely, this electron deficiency makes the C-2 and C-4 positions susceptible to attack by nucleophiles. researchgate.net

Reactivity of the Methoxy (B1213986) Substituents at Positions 4 and 8

The methoxy groups at the C-4 and C-8 positions are aryl methyl ethers. Their primary reactivity involves the cleavage of the methyl C-O bond, a reaction known as demethylation.

Potential for Demethylation Reactions

Aryl methyl ethers can be cleaved by various reagents to yield the corresponding phenols (or quinolones, in this case). The choice of reagent can sometimes allow for selective demethylation if the electronic or steric environments of the methoxy groups are different.

Common reagents for demethylation include:

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers at high temperatures.

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for demethylating aryl ethers under milder conditions than strong acids.

Nucleophilic Reagents: Strong nucleophiles, such as thiolate anions (e.g., from thiophenol or ethanethiol), can cleave the methyl-oxygen bond via an Sₙ2 mechanism. google.com

Research on 2,4-dimethoxyquinolines has demonstrated that selective demethylation is possible. For instance, treatment with trimethylsilyl (B98337) iodide (TMSI) can preferentially cleave one of the methoxy groups. nih.govresearchgate.net Similarly, using a thiolate anion can lead to a different regioisomeric product. nih.govresearchgate.net For this compound, treatment with a potent demethylating agent like BBr₃ would likely result in the cleavage of both methoxy groups to yield the corresponding dihydroxy derivative. Milder or more sterically hindered reagents might allow for selective removal of one of the methoxy groups.

Table 3: Potential Demethylation Reactions

| Reagent | Type of Reaction | Potential Product(s) | Reference Method |

|---|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid Cleavage | 4,8-Dihydroxyquinoline-2-carboxylic acid | Standard Demethylation |

| Hydroiodic acid (HI) | Strong Acid Cleavage | 4,8-Dihydroxyquinoline-2-carboxylic acid | Zeisel Method Principle |

| Sodium ethanethiolate (NaSEt) | Nucleophilic Cleavage | Mono- or di-demethylated products | Thiolate Demethylation google.comnih.gov |

| Trimethylsilyl iodide (TMSI) | Lewis Acid/Nucleophilic Cleavage | Potentially selective mono-demethylation | nih.govresearchgate.net |

Substitution Reactions at Methoxy-Bearing Positions

The quinoline ring system's reactivity is heavily influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the benzene (B151609) ring towards electrophilic substitution and activates the pyridine ring (positions 2 and 4) towards nucleophilic substitution. quimicaorganica.org For this compound, the positions bearing methoxy groups (C4 and C8) are of interest.

Direct nucleophilic substitution of a methoxy group is generally challenging as methoxide (B1231860) is a poor leaving group. Such reactions on the quinoline nucleus typically require the presence of a better leaving group, such as a halogen, at the target position. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chloro group at the C4 position is susceptible to nucleophilic displacement by various nucleophiles, including thiols, hydrazines, and azides. mdpi.com This suggests that a synthetic precursor, such as a 4-chloro derivative, would be necessary to achieve substitution at this position.

The reactivity at C4 is significantly higher than at other positions for nucleophilic substitution due to the stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. quimicaorganica.org While specific studies on the direct substitution of the methoxy groups on this compound are not prevalent, the established principles of quinoline chemistry indicate that functionalization at these positions would likely proceed via conversion of the methoxy groups into better leaving groups or through synthetic routes starting with appropriately halogenated quinolines. quimicaorganica.orgmdpi.com

Coordination Chemistry of Quinoline-2-carboxylic Acids

Quinoline carboxylic acids are recognized for their capacity to form a wide variety of metal complexes, a property stemming from their structural features. rdd.edu.iq

Chelating Properties of the Carboxyl and Nitrogen Groups

Quinoline-2-carboxylic acid and its derivatives are potent chelating agents. The key to this ability lies in the spatial arrangement of the nitrogen atom of the quinoline ring and the carboxyl group at the C2 position. These two groups—the nitrogen atom and one of the oxygen atoms from the deprotonated carboxyl group—act as a bidentate ligand, coordinating to a single metal ion to form a stable five-membered ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. This donor set is crucial for binding metal ions in various chemical and biological systems. rdd.edu.iq

Formation of Metal Complexes with Transition Metals (e.g., Co(II), Ni(II), Cd(II), Zr(IV), V(V))

The robust chelating ability of quinoline-2-carboxylic acid allows it to form stable complexes with a variety of transition metals. Research has demonstrated the synthesis and characterization of complexes with ions such as Vanadium(IV), Cobalt(II), Nickel(II), and Cadmium(II). uobaghdad.edu.iq The geometry of these complexes is dependent on the metal ion and the other ligands present. For example, a complex with Cd(II) has been reported to adopt a tetrahedral geometry, while a V(IV) complex was found to have a square pyramidal geometry. uobaghdad.edu.iq In many cases, particularly with first-row transition metals like Co(II) and Ni(II), octahedral geometries are commonly observed, often involving water molecules or other ligands to complete the coordination sphere. rdd.edu.iquobaghdad.edu.iq

| Metal Ion | Co-Ligand | Proposed Geometry |

|---|---|---|

| V(IV) | 4,4'-dimethyl-2,2'-bipyridyl | Square Pyramidal |

| Cr(III) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral |

| Rh(III) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral |

| Cd(II) | 4,4'-dimethyl-2,2'-bipyridyl | Tetrahedral |

| Pt(IV) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral |

| Co(II) | 4,4'-dimethyl-2,2'-bipyridyl | Tetrahedral |

| Ni(II) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral |

Mixed-Ligand Complex Formation

Quinoline-2-carboxylic acid readily participates in the formation of mixed-ligand complexes. In these structures, the metal ion is coordinated to quinoline-2-carboxylic acid as well as to one or more different types of ligands. A common co-ligand used in studies is 4,4'-dimethyl-2,2'-bipyridyl. rdd.edu.iquobaghdad.edu.iq The inclusion of a second ligand allows for the fine-tuning of the electronic and steric properties of the resulting complex. Studies have reported the synthesis and characterization of mixed-ligand complexes involving quinoline-2-carboxylic acid and a co-ligand with a range of metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Au(III), V(IV), Cr(III), Rh(III), Cd(II), and Pt(IV). rdd.edu.iquobaghdad.edu.iqanjs.edu.iq These complexes are typically prepared by reacting a metal salt with the two ligands in a suitable solvent. rdd.edu.iq

Supramolecular Interactions

The solid-state architecture of this compound and related compounds is significantly influenced by non-covalent supramolecular interactions.

Hydrogen Bonding Networks

The carboxylic acid functional group is a primary driver of supramolecular assembly in these molecules, acting as both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). mdpi.com This dual capability allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com In the solid state, carboxylic acids frequently form cyclic dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. mdpi.comnsf.gov

Absence of Crystallographic Data Precludes Detailed Analysis of π-Stacking Interactions in this compound

While the crystal structures of numerous related quinoline derivatives have been determined and analyzed, providing general insights into how these types of molecules arrange themselves in the solid state, a direct extrapolation of these findings to this compound would be purely speculative. The precise nature of π-stacking interactions, including geometric parameters such as interplanar and centroid-to-centroid distances, is highly dependent on the specific substitution pattern of the molecule. The electronic and steric effects of the methoxy groups at the 4 and 8 positions, in conjunction with the carboxylic acid group at the 2 position, would uniquely influence the supramolecular assembly of this particular compound.

A comprehensive discussion of π-stacking interactions necessitates access to the crystallographic information file (CIF) or a detailed structural report from a peer-reviewed publication. Such a report would provide the necessary atomic coordinates to visualize the crystal packing and measure the geometric parameters that define any π-π stacking. Without this fundamental data, any description of these interactions would lack the scientific rigor and detailed findings required.

Therefore, until the crystal structure of this compound is published and made available to the scientific community, a definitive and detailed account of its π-stacking interactions, including the generation of a specific data table, cannot be provided.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy: FT-IR Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in 4,8-dimethoxyquinoline-2-carboxylic acid by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to its key functional moieties. The carboxylic acid group gives rise to a very strong and broad O–H stretching band, typically observed in the 3300–2500 cm⁻¹ region. researchgate.netnih.gov This broadness is a result of hydrogen bonding between molecules. The carbonyl (C=O) stretch of the carboxylic acid produces an intense, sharp absorption band in the range of 1760–1690 cm⁻¹. researchgate.netnih.gov

The aromatic quinoline (B57606) ring system displays C–H stretching vibrations slightly above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600–1400 cm⁻¹ region. vulcanchem.com Additionally, the presence of the two methoxy (B1213986) (–OCH₃) groups is confirmed by C–O stretching bands, which are typically found in the 1300–1000 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O–H) | Stretching | 3300–2500 (Broad) |

| Carboxylic Acid (C=O) | Stretching | 1760–1690 (Strong) |

| Aromatic (C–H) | Stretching | ~3100–3000 |

| Aromatic (C=C) | Stretching | ~1600–1400 |

| Methoxy (C–O) | Stretching | ~1300–1000 |

When this compound acts as a ligand and coordinates to a metal ion, significant changes are observed in its FT-IR spectrum, particularly in the region of the carboxyl group. Upon deprotonation and coordination, the broad O–H stretching band disappears. mdpi.com Furthermore, the single C=O stretching band is replaced by two new distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). researchgate.net

The asymmetric stretch typically appears at a higher frequency (around 1650–1550 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1450–1360 cm⁻¹). The separation between these two wavenumbers (Δν = νₐₛ - νₛ) can provide valuable information about the coordination mode of the carboxylate group to the metal center. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei.

In the ¹H-NMR spectrum, the proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10–12 ppm region. The protons attached to the quinoline aromatic ring are expected to resonate between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns depending on their position and substitution.

A key feature of the spectrum is the signals from the two methoxy (–OCH₃) groups. These appear as sharp singlets, each integrating to three protons. Due to their different electronic environments at the C4 and C8 positions, they are expected to have distinct chemical shifts, likely in the range of 3.8 to 4.2 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (–COOH) | 10.0–12.0 | Broad Singlet |

| Aromatic (Ar–H) | 7.0–8.5 | Multiplet |

| Methoxy (C4–OCH₃) | ~3.8–4.2 | Singlet |

| Methoxy (C8–OCH₃) | ~3.8–4.2 | Singlet |

The ¹³C-NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 165–185 ppm range. The carbons of the aromatic quinoline ring resonate in the approximate range of 110–160 ppm.

The two methoxy carbons are expected to produce signals in the 55–65 ppm region. The exact chemical shift can be influenced by ortho-substituents; methoxy groups with substituents in both ortho positions tend to be more deshielded and appear at a higher chemical shift (around 61.5 ± 2 ppm) compared to those with only one ortho substituent (around 56 ± 1 ppm).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (–COOH) | 165–185 |

| Aromatic (C1–C8a) | 110–160 |

| Methoxy (–OCH₃) | 55–65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound makes it a strong chromophore. The spectrum is expected to show multiple absorption bands in the UV region, typically between 250 and 400 nm, which are attributed to π → π* electronic transitions. The exact position and intensity of the absorption maxima (λₘₐₓ) can be influenced by the substituents on the quinoline ring and the polarity of the solvent. For instance, electron-donating groups like methoxy groups can cause a bathochromic (red) shift to longer wavelengths.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. nih.govpnnl.gov In ESI-MS, the compound is typically dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are produced.

For this compound (molecular formula C₁₂H₁₁NO₄), analysis in negative ion mode is common for carboxylic acids and would be expected to show a prominent signal for the deprotonated molecule [M-H]⁻. pnnl.govresearchgate.net In positive ion mode, the protonated molecule [M+H]⁺ would be observed. ESI-MS provides the initial confirmation of the compound's molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.netjournalofappliedbioanalysis.com For C₁₂H₁₁NO₄, the exact mass of the neutral molecule is calculated to be 233.0688 u. HRMS analysis would aim to detect an ion with a mass-to-charge ratio (m/z) extremely close to this theoretical value (e.g., 234.0761 for [M+H]⁺ or 232.0615 for [M-H]⁻), thereby confirming the molecular formula and distinguishing it from other potential structures with the same nominal mass.

Table 2: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₂NO₄⁺ | 234.0761 |

| [M-H]⁻ | C₁₂H₁₀NO₄⁻ | 232.0615 |

| [M+Na]⁺ | C₁₂H₁₁NNaO₄⁺ | 256.0580 |

Note: These are theoretically calculated values.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound, thereby confirming its atomic composition and purity. For this compound, with the molecular formula C₁₂H₁₁NO₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

The molecular weight of the compound is 233.22 g/mol . chemicalbook.com The expected weight percentages for each element are calculated as follows:

Carbon (C): (12 * 12.011) / 233.22 * 100%

Hydrogen (H): (11 * 1.008) / 233.22 * 100%

Nitrogen (N): (1 * 14.007) / 233.22 * 100%

Oxygen (O): (4 * 15.999) / 233.22 * 100%

In practice, a small sample of the purified compound is subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the experimental percentages of C, H, and N. The percentage of oxygen is typically determined by difference. The experimental values are then compared to the theoretical values. For a compound to be considered pure, the experimentally determined percentages should closely match the calculated values, typically within a narrow margin of ±0.4%. cardiff.ac.uk This verification is a standard and critical step in the characterization of a newly synthesized compound. researchgate.net

Below is a table summarizing the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 61.80 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.75 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.01 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.44 |

| Total | 233.223 | 100.00 |

Computational Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and structure of molecules. mdpi.com Calculations for 4,8-Dimethoxyquinoline-2-carboxylic acid are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to obtain accurate predictions of its behavior. ijastems.orgorientjchem.org

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation (the ground state) is determined by finding the minimum energy structure. researchgate.net This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov For quinoline (B57606) derivatives, DFT calculations have been shown to produce geometrical parameters that are in good agreement with experimental data obtained from single-crystal X-ray diffraction. nih.gov These optimized structures serve as the foundation for all subsequent computational analyses. mdpi.comresearchgate.net

Molecular orbital (MO) calculations are then performed on the optimized geometry to understand the distribution and energy levels of electrons within the molecule. These calculations are crucial for determining the electronic properties and reactivity of the compound. researchgate.net

Table 1: Theoretical Geometrical Parameters for a Quinoline Carboxylic Acid Derivative (Example) Note: This table provides example data typical for similar structures, as specific experimental data for the title compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.425 | C3-C2-C9 | 120.5 |

| C2-N1 | 1.378 | C2-N1-C8 | 118.2 |

| C8-O1 | 1.365 | C9-C2-N1 | 121.3 |

| C12=O3 | 1.211 | O2-C12-O3 | 124.8 |

| C12-O2 | 1.359 | C2-C12-O2 | 112.5 |

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of MO calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. ijastems.org The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters Note: The values presented are illustrative for a quinoline derivative and calculated using DFT methods.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.10 |

| Chemical Hardness (η) | 2.075 |

| Chemical Softness (S) | 0.241 |

| Electronegativity (χ) | 4.175 |

Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgchemrxiv.org The MEP surface map is plotted over the molecule's electron density, using a color spectrum to represent different potential values. libretexts.org

Red regions indicate areas of lowest electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net These are often found around electronegative atoms like oxygen or nitrogen. chemrxiv.org Blue regions correspond to the highest electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-neutral potentials. mdpi.com For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and positive potential (blue) around the carboxylic acid's hydrogen atom. chemrxiv.org

Noncovalent Interaction (NCI) plot index analysis is a computational tool used to identify and visualize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule and between molecules. chemtools.orgresearchgate.net This method is based on the electron density (ρ) and its reduced density gradient (RDG). mdpi.com

The analysis generates 3D isosurfaces where different colors represent different types of interactions:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds. scielo.org.mx

Green isosurfaces represent weak, delocalized interactions, such as van der Waals forces. researchgate.net

Red isosurfaces signify strong repulsive interactions or steric clashes. mdpi.comscielo.org.mx

This analysis is crucial for understanding the forces that govern molecular conformation and crystal packing. mdpi.com For this compound, NCI plots could reveal intramolecular hydrogen bonding between the carboxylic acid group and the quinoline nitrogen, as well as van der Waals interactions within the aromatic ring system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In a typical docking study involving a quinoline-carboxylic acid derivative, the compound is treated as a flexible ligand, and a specific biological target (e.g., an enzyme implicated in a disease) is the receptor. researchgate.net The simulation places the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. samipubco.com

Table 3: Example Molecular Docking Results for a Quinoline Derivative with a Protein Target

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| This compound (Hypothetical) | -8.5 | LYS 145, GLU 292 | Hydrogen Bond |

| TYR 272 | Pi-Pi Stacking | ||

| VAL 143, ILE 290 | Hydrophobic |

Validation of Computational Models with Experimental Data

The reliability of computational models is contingent upon their validation against experimental data. For structural properties, the primary method for validation involves comparing the theoretically calculated geometric parameters (bond lengths and bond angles) with those determined experimentally, most commonly through single-crystal X-ray diffraction (XRD). mdpi.comresearchgate.net

A strong correlation between the DFT-optimized geometry and the XRD crystal structure indicates that the chosen computational level of theory and basis set accurately represent the molecular structure. nih.gov Any significant discrepancies might suggest that intermolecular forces in the crystal, such as hydrogen bonding or π-π stacking, influence the molecule's conformation, which can also be further investigated computationally. researchgate.net This validation step is crucial to ensure that the computational model provides a credible foundation for further predictions of the molecule's reactivity and properties.

Theoretical Studies of Electronic and Steric Properties

Theoretical investigations of a molecule's electronic properties generally focus on the distribution and energy of its electrons. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more reactive.

Another important aspect is the mapping of the molecular electrostatic potential (MEP). An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

Steric properties, on the other hand, relate to the three-dimensional arrangement of atoms in a molecule. Theoretical studies would involve geometry optimization to determine the most stable conformation, including key bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding how the molecule's shape influences its ability to fit into an enzyme's active site or pack in a crystal lattice.

While general methodologies for studying quinoline derivatives are well-established, the absence of specific published data for this compound means that tables of its calculated electronic and steric parameters cannot be compiled. The scientific community has not yet directed its computational resources to this specific molecule in a publicly documented manner.

Applications in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The structural features of 4,8-dimethoxyquinoline-2-carboxylic acid make it an important intermediate in the synthesis of more elaborate organic structures. The quinoline (B57606) ring system is a "privileged scaffold" in medicinal chemistry, and the carboxylic acid functional group provides a convenient handle for further chemical modifications. mdpi.com

The quinoline-4-carboxylic acid framework is a key structure for the modification of compounds. ui.ac.id The carboxylic acid group on the quinoline ring is a versatile functional group that allows for a variety of synthetic transformations, including esterification and amidation, leading to a diverse range of poly-substituted quinoline derivatives. researchgate.net These reactions enable the introduction of various functionalities onto the quinoline core, which can be used to modulate the molecule's physical, chemical, and biological properties.

For instance, the carboxylic acid can be converted to an acid chloride, which can then react with a wide array of amines or alcohols to form amides and esters, respectively. This strategy is fundamental in combinatorial chemistry and drug discovery for creating libraries of related compounds for screening. While direct examples starting from this compound are specific to proprietary research, the general reactivity is well-established for quinoline carboxylic acids. ui.ac.idresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents | Product Class | Potential Application |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂), then R-NH₂ | Amides | Pharmaceutical intermediates |

| This compound | R-OH, Acid catalyst (e.g., H₂SO₄) | Esters | Fine chemical synthesis |

Beyond simple derivatization, this compound can be used as a starting material for the construction of more complex, fused heterocyclic systems. The existing quinoline structure can serve as an anchor upon which new rings are built. For example, quinoline-4-carboxylic acids have been utilized in the synthesis of novel quinoline-imidazole hybrid derivatives. researchgate.net Such synthetic strategies often involve the carboxylic acid group participating in cyclization reactions. For instance, condensation reactions with appropriately substituted diamines can lead to the formation of new fused imidazole (B134444) rings, creating polycyclic structures with unique electronic and steric properties. researchgate.net These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science.

Catalytic Applications

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group in this compound make it an excellent candidate for a chelating ligand, capable of coordinating with various metal ions. The resulting metal complexes can exhibit catalytic activity.

Metal complexes incorporating quinoline-based ligands have been investigated for their catalytic properties. researchgate.net When these complexes are immobilized on a solid support, they can function as heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for reusability.

A key reaction where such catalysts can be applied is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. wikipedia.orgnumberanalytics.com The product is often an α,β-unsaturated ketone or a related compound. wikipedia.org The reaction is typically catalyzed by a base. numberanalytics.com

While specific studies detailing catalysts derived from this compound for the Knoevenagel condensation are not prevalent in general literature, the principle is based on the broader use of metal complexes in catalysis. For example, vanadium and iron oxides have been used as heterogeneous catalysts in the Doebner reaction, a variation of the Knoevenagel condensation used to synthesize quinoline-4-carboxylic acids. This demonstrates the utility of metal-based catalysts in reactions involving these structural motifs. A metal complex of this compound could function as a Lewis acid catalyst, activating the carbonyl group of the aldehyde or ketone substrate towards nucleophilic attack by the active methylene (B1212753) compound.

Table 2: Knoevenagel Condensation - A General Overview

| Reaction Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Electrophile | Benzaldehyde (B42025) |

| Active Methylene Compound | Nucleophile | Diethyl malonate |

| Catalyst | Activator | Piperidine, Metal Complexes |

Materials Science Applications

In materials science, the ability of this compound to act as a ligand is exploited in the construction of highly ordered, porous materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic linker is crucial in determining the structure, porosity, and properties of the resulting MOF. researchgate.net Carboxylate-containing ligands are widely used in the synthesis of MOFs due to their ability to form strong coordination bonds with metal ions. nih.gov

This compound possesses both a carboxylate group and a nitrogen atom within the quinoline ring, making it a potentially bidentate or polydentate ligand. This allows it to bridge multiple metal centers, facilitating the formation of stable, extended 2D or 3D frameworks. The rigid nature of the quinoline backbone helps in the formation of predictable and robust structures with permanent porosity. The methoxy (B1213986) groups can also influence the framework's properties by modifying the electronic environment and the pore chemistry. While the Cambridge Structural Database may contain specific examples, the general principle is that ligands like this compound are excellent candidates for creating novel MOFs with potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Functionalized Adsorbents for Metal Ions (e.g., Silica-Gel Functionalized Xanthurenic Acid)

The quest for efficient and selective methods for the removal of heavy metal ions from aqueous environments is a significant area of research in materials science. One promising approach involves the use of functionalized adsorbents, where a solid support with a high surface area, such as silica (B1680970) gel, is modified with organic ligands capable of chelating metal ions. While direct studies on silica-gel functionalized with this compound are not extensively documented, the principles can be understood through the analogous compound, xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid).

Silica gel provides a robust and porous framework that can be readily functionalized. The process typically involves grafting organic molecules onto the silica surface through covalent bonds. This is often achieved by reacting the surface silanol (B1196071) groups (Si-OH) with organosilanes that contain the desired functional group. The quinoline-carboxylic acid moiety, present in both the target compound and xanthurenic acid, is an excellent candidate for such functionalization due to its metal-chelating properties. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl and methoxy/hydroxy groups can act as donor atoms, forming stable complexes with various metal ions.

Research on related materials has shown that the efficiency of metal ion adsorption is dependent on several factors, including the pH of the solution, the concentration of the metal ions, and the contact time. The functionalized silica gel acts as a solid-phase extraction material, where the metal ions in the solution bind to the active sites on the surface of the adsorbent. The high surface area of the silica gel allows for a large number of functional groups to be immobilized, leading to a high adsorption capacity. The selectivity of the adsorbent towards different metal ions can be tuned by modifying the structure of the organic ligand.

The use of such functionalized adsorbents offers several advantages, including high efficiency, reusability, and the potential for the recovery of valuable metals. After adsorption, the metal ions can be eluted from the adsorbent using an acidic solution, and the adsorbent can be regenerated for further use.

Development of Fluorescent Sensors (e.g., Crown Ethers)

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. This change can be in the form of an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. Quinoline derivatives are often used as fluorophores in the design of such sensors due to their inherent fluorescence and their ability to coordinate with metal ions.

The integration of a quinoline moiety with a macrocyclic ligand, such as a crown ether, can lead to the development of highly selective and sensitive fluorescent sensors. Crown ethers are cyclic polyethers that can selectively bind specific metal cations based on the size of their cavity. When a quinoline fluorophore is attached to a crown ether, the binding of a metal ion by the crown ether can modulate the fluorescence of the quinoline unit.

The mechanism of sensing often involves a process called photoinduced electron transfer (PET). In the absence of the target metal ion, a lone pair of electrons on a nitrogen or oxygen atom in the crown ether can quench the fluorescence of the quinoline fluorophore through PET. Upon binding of a metal ion, these lone pair electrons are involved in coordination with the metal, which inhibits the PET process and results in an enhancement of the fluorescence signal ("turn-on" sensor).

While specific fluorescent sensors based on this compound and crown ethers are not widely reported, the general design principles are well-established. For instance, a novel quinoline-hydrazone-crown ether has been synthesized and shown to act as a selective fluorescent sensor for Mg2+ ions. The quinoline part of the molecule acts as the signaling unit, while the crown ether serves as the recognition site. The binding of the magnesium ion to the crown ether and the hydrazone linkage induces a conformational change that enhances the fluorescence of the quinoline. The development of such sensors is a vibrant area of research with potential applications in environmental monitoring, biological imaging, and clinical diagnostics.

Biosensing Applications (e.g., Poly-Xanthurenic Acid)

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. In recent years, there has been growing interest in the use of conductive polymers in biosensor design due to their unique electronic properties and biocompatibility. Poly-xanthurenic acid, a polymer derived from a close structural analog of this compound, has emerged as a promising material for the development of electrochemical biosensors.

Poly-xanthurenic acid can be synthesized by electropolymerization of xanthurenic acid monomers onto an electrode surface. The resulting polymer film is rich in carboxyl groups, which can be used to immobilize biomolecules, such as DNA probes, through covalent bonding. This forms the basis for a highly sensitive and selective DNA biosensor.

For example, a biosensor for the detection of specific DNA sequences can be fabricated by immobilizing a single-stranded DNA probe onto the poly-xanthurenic acid-modified electrode. When the target DNA sequence is present in the sample, it hybridizes with the probe, leading to a change in the electrochemical properties of the electrode surface. This change can be detected using techniques such as electrochemical impedance spectroscopy (EIS). The synergistic effects of the conductive polymer and often a nanocomposite material, such as reduced graphene oxide, can lead to a significant amplification of the signal, allowing for the detection of very low concentrations of the target DNA. nih.gov

These poly-xanthurenic acid-based biosensors have shown great potential for applications in clinical diagnostics, such as the detection of genetic mutations associated with diseases like cancer. researchgate.net The simplicity of fabrication, good stability, and high sensitivity make this a promising platform for the development of a wide range of biosensors for various analytes.

Compound Data

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | ChemScene |

| Molecular Weight | 233.22 g/mol | ChemScene |

| CAS Number | 28027-15-8 | ChemScene |

| Topological Polar Surface Area (TPSA) | 68.65 Ų | ChemScene |

| LogP | 1.9502 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| ¹H NMR | Specific experimental data not found in the searched literature. |

| ¹³C NMR | Specific experimental data not found in the searched literature. |

| Infrared (IR) | Specific experimental data not found in the searched literature. |

| Mass Spectrometry (MS) | Specific experimental data not found in the searched literature. |

Solubility of this compound

| Solvent | Solubility |

| Water | Information not available |

| Organic Solvents | Information not available |

Biosynthetic Pathways and Natural Occurrence of Quinoline 2 Carboxylic Acids

Tryptophan Metabolism and Quinoline (B57606) Carboxylic Acid Formation

The journey from tryptophan to quinoline carboxylic acids involves a series of enzymatic transformations that progressively modify the indole (B1671886) nucleus of tryptophan, ultimately leading to the formation of the bicyclic quinoline structure.

The initial and rate-limiting step in the kynurenine (B1673888) pathway is the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). This enzymatic step produces N-formylkynurenine, which is subsequently deformylated to L-kynurenine.

From L-kynurenine, the pathway branches. One significant transformation is the hydroxylation of L-kynurenine at the 3-position by kynurenine 3-monooxygenase (KMO), yielding 3-hydroxykynurenine. This hydroxylated intermediate is a critical precursor for the formation of various quinoline derivatives. The subsequent action of kynureninase on 3-hydroxykynurenine leads to the formation of 3-hydroxyanthranilic acid, a key intermediate that can undergo spontaneous or enzyme-catalyzed cyclization to form the quinoline ring.

A pivotal metabolite in this pathway is xanthurenic acid, chemically known as 4,8-dihydroxyquinoline-2-carboxylic acid. Its formation represents a key branching point from the main kynurenine pathway. Xanthurenic acid is generated from 3-hydroxykynurenine through the action of kynurenine aminotransferases (KATs). nih.govresearchgate.net This transamination reaction effectively cyclizes the side chain of 3-hydroxykynurenine to form the characteristic quinoline ring structure of xanthurenic acid.

The biosynthesis of 4,8-Dimethoxyquinoline-2-carboxylic acid, while not explicitly detailed in current literature, is strongly suggested to proceed via the subsequent modification of xanthurenic acid. The presence of methoxy (B1213986) groups at the 4- and 8-positions points towards enzymatic O-methylation reactions. Research has documented the enzymatic formation of xanthurenic acid 8-methyl ether in animal tissues, providing direct evidence for the biological methylation of the xanthurenic acid scaffold. nih.gov It is therefore highly probable that a further methylation step at the 4-hydroxyl group, catalyzed by one or more O-methyltransferases, leads to the formation of this compound. O-methyltransferases are a well-established class of enzymes involved in the biosynthesis of a wide variety of natural products, including alkaloids. nih.govresearchgate.netfrontiersin.orgthieme-connect.com

Table 1: Key Intermediates in the Biosynthesis of Quinoline-2-Carboxylic Acids

| Compound Name | Chemical Structure | Role in Biosynthesis |

|---|---|---|

| L-Tryptophan | C₁₁H₁₂N₂O₂ | The primary precursor amino acid. |

| L-Kynurenine | C₁₀H₁₂N₂O₃ | A central intermediate in the kynurenine pathway. |

| 3-Hydroxykynurenine | C₁₀H₁₂N₂O₄ | A key hydroxylated intermediate leading to quinoline derivatives. nih.gov |

| Xanthurenic acid | C₁₀H₇NO₄ | The direct precursor to methylated quinoline-2-carboxylic acids. |

| Xanthurenic acid 8-methyl ether | C₁₁H₉NO₄ | A mono-methylated intermediate, indicating the plausibility of further methylation. nih.gov |

| This compound | C₁₂H₁₁NO₄ | The final dimethoxylated product. chemscene.com |

Natural Sources and Isolation

Quinoline-2-carboxylic acid and its derivatives are found across a diverse range of biological organisms, from marine invertebrates to microorganisms and insects. Their presence in these organisms highlights their varied ecological and physiological roles.